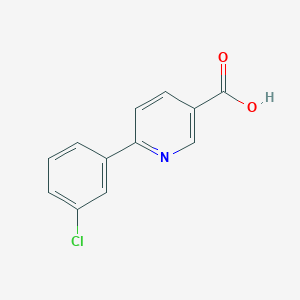

6-(3-Chlorophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBCIKJWYVAJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647028 | |

| Record name | 6-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-19-4 | |

| Record name | 6-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(3-Chlorophenyl)nicotinic Acid

Introduction: The Significance of 6-Aryl-Nicotinic Acid Scaffolds

6-Aryl-nicotinic acid derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The pyridine ring, a common motif in pharmaceuticals, coupled with a substituted aryl group at the 6-position, creates a scaffold that can be readily modified to optimize pharmacological activity. 6-(3-Chlorophenyl)nicotinic acid, in particular, serves as a key intermediate for the synthesis of a range of biologically active molecules. The presence of the chlorine atom on the phenyl ring provides a handle for further functionalization and can influence the electronic and lipophilic properties of the molecule, which are critical for its interaction with biological targets. This guide provides a comprehensive overview of the most viable synthetic pathways for the preparation of this compound, with a focus on practical, field-proven methodologies suitable for a research and drug development setting.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the formation of the C-C bond between the pyridine and chlorophenyl rings. Modern organometallic cross-coupling reactions are the most efficient and versatile methods to achieve this transformation. This guide will focus on two of the most powerful and widely used of these reactions: the Suzuki-Miyaura coupling and the Negishi coupling. Additionally, an alternative, albeit more challenging, pathway commencing from pyridine-2,6-dicarboxylic acid will be discussed.

Pathway 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid) and an organic halide.[1] It is one of the most widely used C-C bond-forming reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[2] For the synthesis of this compound, this pathway involves the coupling of a 6-halonicotinic acid derivative with 3-chlorophenylboronic acid. 6-Chloronicotinic acid is a readily available starting material, making this a convergent and efficient route.

Reaction Scheme:

References

Unraveling the Enigma of CAS Number 887976-19-4: A Case of Undisclosed Identity

Researchers, scientists, and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique and unambiguous identifier for chemical substances. However, an exhaustive search for information pertaining to CAS number 887976-19-4 reveals a significant challenge: the absence of this identifier in publicly accessible chemical databases and scientific literature.

This lack of information prevents the creation of an in-depth technical guide as requested. The standard repositories for chemical structures, properties, and biological activities, including major chemical supplier catalogs and scientific search engines, do not yield any results for this specific CAS number.

Several possibilities could explain this situation:

-

Typographical Error: The provided CAS number may contain a typographical error. A single digit being incorrect can lead to a failed search. It is recommended to double-check the number for accuracy.

-

Proprietary Nature: The compound associated with this CAS number might be a proprietary substance under active development by a pharmaceutical, agrochemical, or specialty chemical company. In such cases, information is often kept confidential until patent applications are published or the product is commercialized.

-

Recent Assignment: The CAS number may have been very recently assigned, and the information has not yet been propagated to public databases. There is often a delay between the assignment of a CAS number and its appearance in public-facing resources.

-

Internal or Experimental Designation: The number could be an internal tracking number for a research institution or company that has not been submitted for official CAS registration.

-

Withdrawn or Invalid Number: In rare cases, a CAS number may be withdrawn or deemed invalid after its initial assignment.

Without a valid and publicly recognized chemical entity to analyze, it is impossible to provide the requested technical guide on its properties, structure, mechanism of action, or any associated experimental protocols.

Recommendations for Proceeding:

-

Verify the CAS Number: The first and most critical step is to confirm the accuracy of the CAS number 887976-19-4.

-

Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, consulting the original source may provide additional context or a chemical name/structure that can be used for further searching.

-

Alternative Identifiers: If available, other identifiers such as an IUPAC name, SMILES string, or InChI key associated with the compound of interest would enable a new and potentially successful search.

Once a verifiable chemical identity is established, a comprehensive technical guide can be developed, adhering to the rigorous standards of scientific integrity, detailed data presentation, and clear visualization of experimental workflows and biological pathways.

Introduction: The Nicotinic Acid Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental water-soluble vitamin essential for human health.[1][2] Its primary biological role is to serve as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2][3] These coenzymes are indispensable, participating in over 400 redox reactions critical for cellular respiration, energy production, anabolic metabolism, and DNA repair.[2][3]

Beyond its nutritional importance, the pyridine-3-carboxylic acid core of nicotinic acid has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile chemical handles allow for systematic modifications, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities.[4][5] Researchers have successfully synthesized and investigated numerous substituted nicotinic acid derivatives, uncovering potent antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties.[5][6][7][8]

This technical guide offers a comprehensive exploration of the biological activities of these derivatives, intended for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships (SAR), mechanisms of action, and the key experimental methodologies used to validate these promising compounds.

I. Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. Nicotinic acid derivatives have shown significant promise in this area, with specific substitutions yielding compounds with potent activity against both bacteria and fungi.[8][9][10]

Structure-Activity Relationship (SAR) Insights

Research into nicotinic acid-derived acylhydrazones and their cyclized 1,3,4-oxadiazoline counterparts provides a clear example of how structural modifications dictate antimicrobial specificity and potency.[11]

-

Acylhydrazones vs. 1,3,4-Oxadiazolines: Studies consistently show that nicotinic acid-derived acylhydrazones are generally more active against Gram-positive bacteria than the corresponding 1,3,4-oxadiazoline derivatives.[11] Conversely, the 1,3,4-oxadiazoline scaffold can confer enhanced activity against fungal strains like Candida albicans.[11] This suggests that the flexibility and hydrogen-bonding capabilities of the acylhydrazone linker are crucial for antibacterial action, while the more rigid oxadiazoline ring may favor interactions with fungal targets.

-

Impact of Key Substituents: The nature of the substituent plays a paramount role. For instance, derivatives bearing a 5-nitrofuran moiety exhibit exceptionally high activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[11] This potent activity is likely due to the nitro group, which can be metabolically reduced within bacterial cells to generate cytotoxic radical species.

Quantitative Antimicrobial Efficacy

The effectiveness of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Class | Substituent | Target Organism | MIC (µg/mL) | Reference |

| Acylhydrazone | 5-nitrofuran | Staphylococcus epidermidis | 1.95 | [11] |

| Acylhydrazone | 5-nitrofuran | Staphylococcus aureus (MRSA) | 7.81 | [11] |

| Acylhydrazone | 2-hydroxy-3,5-diiodophenyl | Staphylococcus aureus | 7.81 - 15.62 | [11] |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Bacillus subtilis | 7.81 | [11] |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Candida albicans | 15.62 | [11] |

II. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological driver of numerous diseases, including atherosclerosis, arthritis, and cardiovascular disorders.[12] Nicotinic acid itself exerts anti-inflammatory effects, and its derivatives have been engineered to be potent modulators of inflammatory pathways, often with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]

Mechanism of Action: GPR109A and NF-κB Signaling

The primary anti-inflammatory mechanism of nicotinic acid is mediated through the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed on immune cells like monocytes and macrophages, as well as on adipocytes.[15][16][17]

Activation of GPR109A by nicotinic acid derivatives initiates a signaling cascade that ultimately inhibits the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[16][18] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes. By suppressing the phosphorylation of key intermediates like IKKβ and IκBα, these derivatives prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of inflammatory genes.[16]

This mechanism leads to a significant reduction in the secretion of pro-inflammatory mediators, including:

-

Tumor Necrosis Factor-alpha (TNF-α)[16]

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Niacin? [synapse.patsnap.com]

- 3. Niacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Analysis and Characterization of 6-(3-Chlorophenyl)nicotinic Acid

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. 6-(3-Chlorophenyl)nicotinic acid, a substituted pyridine derivative, belongs to a class of compounds with significant pharmacological interest. Nicotinic acid (Niacin or Vitamin B3) and its derivatives are integral to numerous biological processes and are used in treating conditions like dyslipidemia.[1][2][3] The introduction of a 3-chlorophenyl substituent at the 6-position of the nicotinic acid core creates a unique molecule with distinct physicochemical properties that necessitate a multi-faceted analytical approach for unambiguous structural confirmation.

This guide provides an in-depth, experience-driven framework for the comprehensive structural analysis of this compound (CAS No: 887976-19-4).[4][5] We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a self-validating system of characterization. The integration of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography—is presented as the gold standard for generating a complete and irrefutable structural dossier.

Conceptual Framework for Analysis

The structural verification of a molecule like this compound relies on a synergistic analytical workflow. Each technique provides a unique piece of the structural puzzle, and their collective data provides a powerful cross-validation mechanism.

Caption: Integrated workflow for comprehensive molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise & Causality: For a molecule with multiple aromatic protons, such as this compound, both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are crucial. The electronegative nitrogen atom in the pyridine ring and the chlorine atom on the phenyl ring induce predictable deshielding effects, causing downfield shifts in the resonances of nearby nuclei.[6] The choice of a deuterated polar aprotic solvent like DMSO-d₆ is strategic; it readily dissolves the carboxylic acid and allows for the observation of the acidic proton, which would otherwise undergo rapid exchange in protic solvents like D₂O or CD₃OD.[7][8]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of at least 16 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (δ ≈ 39.52 ppm).

-

Anticipated Spectral Data

The structure of this compound suggests a distinct set of signals. The carboxylic acid proton will appear as a very broad singlet at a low field (>12 ppm). The aromatic region (7.5-9.0 ppm) will contain seven distinct proton signals corresponding to the two aromatic rings.

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| > 12.0 (s, br, 1H) | -COOH |

| ~8.9-9.1 (d, 1H) | Pyridine H-2 |

| ~8.2-8.4 (dd, 1H) | Pyridine H-4 |

| ~7.9-8.1 (d, 1H) | Pyridine H-5 |

| ~8.1-8.2 (t, 1H) | Phenyl H-2' |

| ~7.9-8.0 (d, 1H) | Phenyl H-6' |

| ~7.5-7.7 (m, 2H) | Phenyl H-4', H-5' |

(Note: These are predicted values. Actual spectra must be acquired for confirmation. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad).

Mass Spectrometry (MS): Unveiling Molecular Mass and Composition

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing evidence for its elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it offers high sensitivity and specificity.[9]

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for a polar, ionizable molecule like this compound, as it allows for gentle ionization, typically producing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[10][11] A key diagnostic feature will be the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which will result in two prominent peaks in the mass spectrum separated by two mass units (M and M+2) with a corresponding ~3:1 intensity ratio, providing definitive evidence for the presence of a single chlorine atom.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

LC System:

-

Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in protonation for positive ion mode analysis.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS System (Triple Quadrupole or TOF):

-

Ionization Mode: ESI, positive and negative.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Monitor for the expected molecular ions and their isotopic patterns. Perform fragmentation (MS/MS) on the parent ion to aid in structural confirmation.[10]

-

Caption: A typical workflow for LC-MS based molecular weight determination.

Anticipated Mass Data

The molecular formula C₁₂H₈ClNO₂ gives a calculated monoisotopic mass.

| Parameter | Expected Value (m/z) | Rationale |

| Molecular Formula | C₁₂H₈ClNO₂ | - |

| Monoisotopic Mass | 233.0243 | Calculated for C₁₂H₈³⁵ClNO₂ |

| [M+H]⁺ (³⁵Cl) | 234.0322 | Protonated molecule |

| [M+H]⁺ (³⁷Cl) | 236.0292 | Isotopic peak |

| [M-H]⁻ (³⁵Cl) | 232.0165 | Deprotonated molecule |

| [M-H]⁻ (³⁷Cl) | 234.0136 | Isotopic peak |

| Key Fragment | 188.0398 | Loss of COOH group (-45 Da) from [M+H]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

Expertise & Causality: For this compound, the most telling feature will be the characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding in the solid state, which forms a dimeric structure, the O-H stretching vibration appears as an exceptionally broad band, often spanning from 2500 to 3300 cm⁻¹.[12][13][14] This broadness is a hallmark of carboxylic acids and distinguishes them from the sharper O-H stretch of alcohols. The carbonyl (C=O) stretch will be a strong, sharp peak, and its position can be influenced by conjugation with the pyridine ring.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr): Grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Collect a background spectrum of the empty accessory (ATR) or a pure KBr pellet.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Anticipated Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Very Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium |

| C=O Stretch (Carbonyl) | 1690 - 1730 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple, Medium-Strong |

| C-O Stretch | 1210 - 1320 | Strong |

| O-H Bend | 910 - 950 | Broad, Medium |

| C-Cl Stretch | 680 - 840 | Medium-Strong |

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers the only direct, unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.[15] It provides precise bond lengths, bond angles, and details of intermolecular interactions.

Expertise & Causality: The primary challenge for this technique is not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The resulting structure will definitively confirm the connectivity inferred from NMR, the planarity of the aromatic rings, and the conformation of the molecule. Crucially, it will reveal how the molecules pack in the crystal lattice, likely showcasing the hydrogen-bonded carboxylic acid dimers predicted by FT-IR.[16][17]

Experimental Protocol: X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. A common starting point is slow evaporation from a solvent system in which the compound has moderate solubility (e.g., ethanol/water, acetone).

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and the space group.

-

Solve the structure using direct methods or Patterson methods to find the initial atomic positions.

-

Refine the structural model against the experimental data to obtain the final, precise atomic coordinates.

-

Caption: Standard workflow for single-crystal X-ray structure determination.

Conclusion: A Self-Validating Analytical Dossier

The structural characterization of this compound is achieved not by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. NMR spectroscopy defines the atomic connectivity. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as a crucial internal validation. FT-IR spectroscopy verifies the presence of key functional groups and provides insight into intermolecular interactions. Finally, X-ray crystallography delivers the definitive, high-resolution three-dimensional structure, validating the inferences drawn from all other spectroscopic data. This comprehensive approach ensures the highest level of scientific integrity and provides a trustworthy structural foundation for any further research or development involving this compound.

References

- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 2. Nicotinic acid | CAS#:59-67-6 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-(3-Chlorophenyl)-nicotinic acid CAS#: 887976-19-4 [m.chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. ismar.org [ismar.org]

- 7. spectrabase.com [spectrabase.com]

- 8. scispace.com [scispace.com]

- 9. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Phenylnicotinic Acids

<

Abstract

6-Phenylnicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities.[1] The strategic synthesis of these compounds is, therefore, of paramount importance for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to 6-phenylnicotinic acids, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, critically evaluate the starting materials, and provide detailed mechanistic insights and experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding for the practicing chemist.

Introduction: The Significance of the 6-Phenylnicotinic Acid Scaffold

The pyridine ring is a cornerstone of many pharmaceuticals and biologically active compounds.[2][3] When substituted with a phenyl group at the 6-position and a carboxylic acid at the 3-position, the resulting 6-phenylnicotinic acid scaffold (also known as 6-phenylpyridine-3-carboxylic acid)[4] offers a unique combination of steric and electronic properties. This arrangement allows for diverse interactions with biological targets, making it a privileged scaffold in drug discovery. The development of efficient and versatile synthetic methodologies to access this core structure is crucial for expanding the chemical space available for pharmacological investigation.[1][5]

This guide will focus on two principal approaches for the synthesis of 6-phenylnicotinic acids:

-

De Novo Synthesis: Building the pyridine ring from acyclic precursors.

-

Post-Modification of a Pre-formed Pyridine Ring: Introducing the phenyl group onto a pre-existing nicotinic acid derivative.

De Novo Synthesis Strategies: Constructing the Pyridine Core

The de novo synthesis of the pyridine ring offers a powerful and convergent approach to highly substituted 6-phenylnicotinic acids. Several named reactions are particularly well-suited for this purpose.

The Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and highly effective method for preparing 2,4,6-trisubstituted pyridines.[2][3][6] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][7]

Core Principle: This reaction constructs the pyridine ring through a Michael addition followed by a series of condensation and cyclization reactions.[2][7]

Starting Materials for 6-Phenylnicotinic Acid Derivatives:

-

α-Pyridinium Methyl Ketone Salt: To introduce the phenyl group at the 6-position, the starting ketone would be an acetophenone derivative. For example, N-phenacylpyridinium bromide.

-

α,β-Unsaturated Carbonyl Compound: To incorporate the carboxylic acid (or a precursor) at the 3-position, a suitable Michael acceptor is required. A common choice is an acrylic acid ester derivative.

-

Nitrogen Source: Ammonium acetate is the most frequently used source of the ring nitrogen atom.

Mechanistic Rationale:

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.

-

Michael Addition: The ylide acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound.

-

Cyclization and Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes condensation with ammonia (from ammonium acetate), followed by cyclization and dehydration to form the aromatic pyridine ring.[2]

Experimental Protocol: Synthesis of Ethyl 2,6-diphenylnicotinate via Kröhnke Synthesis

This protocol is a representative example of the Kröhnke synthesis adapted for a 6-phenylnicotinic acid derivative.

Step 1: Preparation of N-Phenacylpyridinium Bromide

-

Dissolve 2-bromoacetophenone in a minimal amount of acetone.

-

Add pyridine dropwise with stirring at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Collect the resulting precipitate by vacuum filtration and wash with cold acetone.[3]

-

Dry the solid under vacuum to yield N-phenacylpyridinium bromide.

Step 2: Pyridine Ring Formation

-

In a round-bottom flask, combine N-phenacylpyridinium bromide (1 equiv.), ethyl benzoylacetate (1 equiv.), and ammonium acetate (10 equiv.).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux (around 120°C) for 4-6 hours, monitoring by TLC.[3]

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.[3]

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2,6-diphenylnicotinate.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a two-step route to substituted pyridines from enamines and ethynylketones.[8][9] This method is particularly useful for generating 2,3,6-trisubstituted pyridines.[8][9][10]

Core Principle: The synthesis proceeds through the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[8][9]

Starting Materials for 6-Phenylnicotinic Acid Derivatives:

-

Enamine: An enamine derived from a β-ketoester is a suitable precursor for the nicotinic acid moiety. For instance, ethyl 3-aminocrotonate.

-

Ethynylketone: To introduce the phenyl group at the 6-position, a phenyl-substituted ethynylketone is required, such as 1-phenylprop-2-yn-1-one.

Causality in Experimental Design:

A significant drawback of the traditional Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration step.[8] However, modifications using acid catalysis (e.g., acetic acid or Amberlyst 15 ion-exchange resin) can significantly lower the reaction temperature and allow for a one-pot procedure.[10][11]

Workflow Diagram: Bohlmann-Rahtz Synthesis

Caption: General workflow of the Bohlmann-Rahtz pyridine synthesis.

Hantzsch Pyridine Synthesis

While the classical Hantzsch synthesis typically yields symmetrical 1,4-dihydropyridines which are then oxidized, modifications of this multi-component reaction can be adapted for the synthesis of nicotinic acid derivatives.[12][13][14]

Core Principle: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[14][15]

Starting Materials for 6-Phenylnicotinic Acid Derivatives:

-

Aldehyde: A phenyl-substituted aldehyde, such as benzaldehyde.

-

β-Ketoester: A β-ketoester like ethyl acetoacetate.

-

Nitrogen Source: Ammonia or ammonium acetate.

Key Consideration: The initial product is a dihydropyridine that requires a subsequent oxidation step to yield the aromatic nicotinic acid derivative.[14]

Post-Modification Strategies: Functionalization of the Pyridine Ring

An alternative and highly versatile approach involves the introduction of the phenyl group onto a pre-functionalized nicotinic acid core. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy.[16]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex.[17] It is widely used for the synthesis of biaryls and is well-suited for preparing 6-phenylnicotinic acids.[16]

Core Principle: This reaction involves the cross-coupling of a phenylboronic acid with a halogenated nicotinic acid derivative.[17][18]

Starting Materials:

-

Halogenated Nicotinic Acid Derivative: 6-Chloronicotinic acid or 6-bromonicotinic acid (or their corresponding esters) are common starting points.

-

Organoboron Reagent: Phenylboronic acid or its esters.

-

Palladium Catalyst: A variety of Pd(0) or Pd(II) precursors can be used, often in combination with phosphine ligands.[19]

-

Base: A base such as sodium carbonate, potassium carbonate, or cesium carbonate is required to activate the boronic acid.[19][20]

Mechanistic Cycle of Suzuki-Miyaura Coupling:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 6-halonicotinate.

-

Transmetalation: The organoboron species, activated by the base, transfers the phenyl group to the palladium center.

-

Reductive Elimination: The desired 6-phenylnicotinate is formed, and the Pd(0) catalyst is regenerated.[18]

Data Summary: Comparison of Synthetic Routes

| Synthetic Route | Starting Material Type | Key Transformation | Advantages | Limitations |

| Kröhnke Synthesis | Acyclic precursors | Michael addition & cyclization | High convergence, good yields.[3] | Can require specific precursor synthesis. |

| Bohlmann-Rahtz | Enamines, ethynylketones | Condensation & cyclodehydration[8][9] | Access to polysubstituted pyridines.[16] | Can require high temperatures; limited substitution patterns.[8][16] |

| Suzuki-Miyaura | Halogenated nicotinates | C-C cross-coupling | Excellent functional group tolerance, mild conditions, readily available starting materials.[16][21] | Requires a halogenated precursor.[16] |

| Direct C-H Arylation | Nicotinic acid derivatives | C-H activation | High atom economy, avoids pre-functionalization.[22] | Can suffer from regioselectivity issues. |

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the nicotinic acid core.[22]

Core Principle: This method involves the direct coupling of a C-H bond on the nicotinic acid ring with an arylating agent, typically catalyzed by a transition metal like palladium.[22][23]

Starting Materials:

-

Nicotinic Acid Derivative: The parent nicotinic acid or its ester.

-

Arylating Agent: An aryl halide or an arylboronic acid.[24][25]

Challenges and Considerations:

The primary challenge in direct C-H arylation of pyridines is controlling the regioselectivity. The electronic nature of the pyridine ring can direct arylation to different positions. However, the development of specialized ligands and reaction conditions has significantly improved the selectivity for C-H functionalization at specific positions.[25]

Logical Flow Diagram: Synthetic Strategy Selection

Caption: Decision tree for selecting a synthetic strategy.

Conclusion and Future Outlook

The synthesis of 6-phenylnicotinic acids can be approached through several robust and versatile methodologies. De novo strategies, such as the Kröhnke and Bohlmann-Rahtz syntheses, offer convergent routes from simple acyclic precursors. Alternatively, post-modification approaches, dominated by the Suzuki-Miyaura coupling, provide excellent flexibility and functional group tolerance. The choice of the optimal synthetic route depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis.[16]

Emerging techniques like direct C-H arylation hold promise for more sustainable and efficient syntheses by minimizing the need for pre-functionalized starting materials. Future research will likely focus on developing more selective and active catalysts for these transformations, further expanding the synthetic chemist's toolbox for accessing this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. grokipedia.com [grokipedia.com]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

An In-depth Technical Guide to the Solubility of 6-(3-Chlorophenyl)nicotinic acid in Different Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides a comprehensive examination of the solubility profile of 6-(3-Chlorophenyl)nicotinic acid, a substituted pyridine carboxylic acid of interest in drug discovery. In the absence of extensive published empirical data for this specific molecule, this guide establishes a robust analytical framework grounded in the known physicochemical properties of its parent compound, nicotinic acid. We will explore the theoretical principles governing its solubility, predict its behavior based on structural analogues, and provide detailed, field-proven experimental protocols for its precise determination. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and optimize the solubility of this compound and related compounds.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API to be orally bioavailable, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Poor aqueous solubility is a major contributor to the high attrition rates of promising drug candidates. Therefore, a thorough understanding and characterization of an API's solubility is not merely a perfunctory exercise but a critical step in early-stage drug development.[1]

This guide focuses on this compound, a molecule that combines the structural features of nicotinic acid with a chlorophenyl substituent. Nicotinic acid itself is a weak acid, and its solubility is markedly dependent on pH.[2] The introduction of a 3-chlorophenyl group is anticipated to significantly alter the molecule's physicochemical properties, most notably its acidity (pKa) and lipophilicity (logP), which in turn will dictate its solubility across a range of aqueous and organic solvents.

Physicochemical Properties: A Predictive Analysis

Structural Features

This compound is an aromatic carboxylic acid. Key structural features that will govern its solubility include:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can be protonated, rendering the molecule more soluble in acidic aqueous solutions.

-

Carboxylic Acid Group: An acidic functional group that will be deprotonated at pH values above its pKa, forming a carboxylate anion and significantly increasing aqueous solubility.[3]

-

3-Chlorophenyl Substituent: A phenyl group with a chlorine atom at the meta position. This group is expected to increase the molecule's overall hydrophobicity and influence the electronic properties of the pyridine-carboxylic acid system.

Predicted pKa

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, the Henderson-Hasselbalch equation dictates that solubility will increase as the pH rises above the pKa, due to the formation of the more polar (and thus more water-soluble) carboxylate anion.

The pKa of the parent nicotinic acid is approximately 4.85.[1] The 3-chlorophenyl group is expected to have an electron-withdrawing effect, which generally increases the acidity (lowers the pKa) of a carboxylic acid.[4] This is due to the stabilization of the resulting carboxylate anion.[5]

We can estimate the change in pKa using the Hammett equation :

log(K/K₀) = σρ

Where K and K₀ are the acid dissociation constants of the substituted and unsubstituted acids, respectively, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions).[2][6] For the ionization of benzoic acids in water at 25°C, ρ is defined as 1. The σ value for a meta-chloro substituent is approximately +0.37.

While this equation is traditionally applied to benzoic acids, the principles are transferable to other aromatic acid systems. A positive σ value indicates an electron-withdrawing group, which will increase the acidity. Therefore, we can predict that the pKa of this compound will be lower than 4.85 . A precise theoretical calculation would require sophisticated computational models, but this qualitative prediction is crucial for designing solubility experiments.[7]

Predicted Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a molecule's hydrophobicity. A higher logP indicates greater hydrophobicity and generally lower aqueous solubility. The logP of nicotinic acid is approximately 0.219.[8]

The addition of a chlorophenyl group will substantially increase the lipophilicity of the molecule. We can estimate the logP using computational methods, such as those based on atomic or fragment contributions.[9][10] It is reasonable to predict that the logP of this compound will be significantly higher than that of nicotinic acid, likely in the range of 2.5 to 3.5. This predicted increase in hydrophobicity suggests that the intrinsic solubility of the neutral form of the molecule will be low.

Theoretical Framework for Solubility

The solubility of an ionizable compound like this compound is not a single value but rather a profile that depends on the properties of the solvent and the solute-solvent interactions.

Influence of pH on Aqueous Solubility

For a weak acid, the total aqueous solubility (S_T) is the sum of the intrinsic solubility of the undissociated acid (S₀) and the solubility of the ionized form. The relationship is described by the Henderson-Hasselbalch equation. As the pH of the solution increases above the pKa, the concentration of the highly soluble anionic form increases, leading to a logarithmic increase in total solubility.[2]

Influence of Solvent Polarity

The principle of "like dissolves like" is a fundamental guide for predicting solubility in organic solvents.[11]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound, with its carboxylic acid and pyridine nitrogen, can engage in hydrogen bonding, suggesting moderate solubility in these solvents, particularly at elevated temperatures.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds but do not donate them effectively. They are good at solvating polar molecules. Given the expected properties of the target compound, high solubility is anticipated in solvents like DMSO and DMF.[12]

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the carboxylic acid and pyridine ring, very low solubility is expected in these solvents.

The interplay between the solute's ability to self-associate (crystal lattice energy) and its interaction with the solvent determines the final solubility.

Experimental Determination of Solubility

Given the lack of available data, a robust experimental approach is necessary. The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[13]

The Shake-Flask Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, methanol, acetonitrile, DMSO, PEG 400)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Workflow Diagram:

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Procedure:

-

Preparation: Add an excess of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment. Add a precise volume of each test solvent to the respective vials.

-

Equilibration: Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C and/or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This is a critical step; preliminary experiments should be conducted to establish the time to equilibrium (e.g., by sampling at 24, 48, and 72 hours) until the concentration plateaus.[13]

-

Phase Separation: After equilibration, allow the suspensions to stand, then centrifuge at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Quantify the concentration of the dissolved API by comparing the peak area to a standard calibration curve.

Analytical Method: Reverse-Phase HPLC

A robust HPLC method is critical for accurate quantification.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to ~3.0 to ensure protonation of the carboxylic acid for good retention) and an organic modifier (e.g., acetonitrile or methanol).[14]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., ~260 nm, to be determined by UV scan).

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity as per ICH guidelines.

Expected Solubility Profile and Data Interpretation

Based on our predictive analysis, we can anticipate the following solubility trends for this compound.

Predicted Solubility Hierarchy:

Caption: Predicted Solubility Hierarchy of the Compound.

Data Presentation:

All quantitative data should be summarized in a clear, tabular format for easy comparison.

| Solvent/Medium | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) | Solubility (µM) |

| pH 1.2 Buffer | 37 | |||

| pH 4.5 Buffer | 37 | |||

| pH 6.8 Buffer | 37 | |||

| Purified Water | 25 | |||

| Ethanol | 25 | N/A | ||

| Methanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A | ||

| DMSO | 25 | N/A |

Interpretation:

-

Aqueous Buffers: A sharp increase in solubility is expected as the pH moves from 1.2 to 6.8, confirming the acidic nature of the compound and the importance of the carboxylate form for aqueous solubility.

-

Organic Solvents: High solubility in polar aprotic solvents like DMSO is anticipated. Solubility in alcohols will likely be moderate. These data are crucial for selecting solvents for chemical synthesis, purification, and for formulation approaches like spray-dried dispersions.[15][16]

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical predictions based on its chemical structure with a robust, detailed experimental protocol, researchers can confidently characterize this critical physicochemical property. The predicted low intrinsic aqueous solubility, coupled with its pH-dependent profile, suggests that formulation strategies such as salt formation or amorphous solid dispersions may be necessary to achieve adequate oral bioavailability. The experimental data generated using the protocols herein will be invaluable for guiding these formulation development activities, ensuring that this promising compound has the best possible chance of advancing through the drug development pipeline.

References

- 1. sparkl.me [sparkl.me]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 5. savemyexams.com [savemyexams.com]

- 6. web.viu.ca [web.viu.ca]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Prediction of partition coefficient of some 3-hydroxy pyridine-4-one derivatives using combined partial least square regression and genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. approcess.com [approcess.com]

- 12. web.viu.ca [web.viu.ca]

- 13. Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ajpamc.com [ajpamc.com]

- 15. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Spectroscopic Characterization of 6-(3-Chlorophenyl)nicotinic Acid

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-(3-Chlorophenyl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this target molecule.

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and the overall structure. The predicted spectra are based on established chemical shift principles and data from analogous structures.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group, the nitrogen atom in the pyridine ring, and the chlorine atom on the phenyl ring.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2' | ~8.1 | t | ~1.8 |

| H-4 | ~8.3 | dd | J = 8.2, 2.4 Hz |

| H-5 | ~7.7 | d | J = 8.2 Hz |

| H-4', H-6' | ~8.0 | m | |

| H-5' | ~7.6 | m | |

| COOH | ~13.5 | br s |

Causality Behind Predictions: The predictions are derived from the known spectrum of 6-chloronicotinic acid, where the pyridine protons appear at approximately 8.9 (H-2), 8.3 (H-4), and 7.7 (H-5) ppm.[4] The introduction of the 3-chlorophenyl group at the 6-position will induce changes in the electronic environment. The protons on the chlorophenyl ring are predicted based on standard additive chemical shift rules for substituted benzenes. The carboxylic acid proton is expected to be a broad singlet at a downfield shift, typical for acidic protons in DMSO-d₆.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, Cl) and the aromatic nature of the rings.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~151 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | ~121 |

| C-6 | ~160 |

| COOH | ~166 |

| C-1' | ~138 |

| C-2' | ~129 |

| C-3' | ~131 |

| C-4' | ~130 |

| C-5' | ~128 |

| C-6' | ~127 |

Expertise in Interpretation: The predicted chemical shifts for the pyridine ring are extrapolated from data for nicotinic acid and its derivatives.[5][6][7] The quaternary carbon C-6, attached to the chlorophenyl group, is expected to be significantly downfield. The carbons of the 3-chlorophenyl ring are predicted based on the known effects of a chlorine substituent on a benzene ring. The carboxylic acid carbon will be the most downfield signal.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for carboxylic acids.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the aromatic regions of this molecule.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid, the aromatic rings, and the carbon-chlorine bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (of carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (of carboxylic acid) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1300 | Medium | C-O stretch and O-H bend |

| ~1100 | Medium | C-H in-plane bending |

| ~700-800 | Strong | C-Cl stretch and C-H out-of-plane bending |

Authoritative Grounding: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[8] The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is also characteristic of a carboxylic acid.[9] Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region.

Experimental Protocol: FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Workflow for FTIR Analysis

Caption: Workflow for FTIR data acquisition and analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectral Data (ESI)

| m/z | Ion | Notes |

| 234.02 | [M+H]⁺ | Molecular ion peak (positive mode) |

| 232.02 | [M-H]⁻ | Molecular ion peak (negative mode) |

| 188.03 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |

Trustworthiness of Predictions: The molecular weight of this compound (C₁₂H₈ClNO₂) is approximately 233.65 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ~234. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope. Fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ~232.

Experimental Protocol: LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing the purity and identity of a compound.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization process.

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gain further structural information.

-

Logical Relationship in MS Fragmentation

Caption: Predicted ionization and fragmentation in ESI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive analytical profile. The provided protocols and workflows offer a robust framework for the experimental characterization of this and similar molecules, ensuring data integrity and facilitating confident structural elucidation for researchers in the chemical and pharmaceutical sciences.

References

- 1. jetir.org [jetir.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Application of 6-(3-Chlorophenyl)nicotinic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: Unlocking New Therapeutic Possibilities with 6-Aryl Nicotinic Acid Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold for the development of novel therapeutics. Among its numerous derivatives, 6-substituted nicotinic acids have emerged as a class of intermediates with significant potential, finding applications in the synthesis of agents targeting a wide array of diseases, from central nervous system disorders to cancer and inflammatory conditions. This guide focuses on a specific, yet highly versatile, member of this family: 6-(3-Chlorophenyl)nicotinic acid .

The introduction of a 3-chlorophenyl group at the 6-position of the nicotinic acid core imparts unique physicochemical properties to the molecule. This substitution can influence crucial drug-like characteristics such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The strategic placement of the chlorine atom on the phenyl ring provides a handle for further functionalization and can enhance interactions with biological targets through halogen bonding.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a pharmaceutical intermediate. We will delve into its synthesis, explore its potential applications in the creation of novel active pharmaceutical ingredients (APIs), and provide detailed, field-proven protocols to facilitate its integration into drug discovery and development workflows.

Synthesis of this compound: A Modern Approach via Suzuki-Miyaura Coupling

The efficient and scalable synthesis of this compound is paramount for its successful application as a pharmaceutical intermediate. The Suzuki-Miyaura cross-coupling reaction stands out as the method of choice for this transformation due to its mild reaction conditions, high functional group tolerance, and commercial availability of starting materials.[1][2] The general strategy involves the palladium-catalyzed coupling of a 6-halonicotinate ester with 3-chlorophenylboronic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 6-(3-chlorophenyl)nicotinate via Suzuki-Miyaura Coupling

This protocol outlines a robust method for the palladium-catalyzed cross-coupling of methyl 6-chloronicotinate with 3-chlorophenylboronic acid.

| Reagent/Parameter | Quantity/Value | Rationale |

| Methyl 6-chloronicotinate | 1.0 eq | Starting material. |

| 3-Chlorophenylboronic acid | 1.2 eq | Provides the 3-chlorophenyl moiety. A slight excess ensures complete consumption of the starting material. |

| Pd(PPh₃)₄ | 0.05 eq | Palladium catalyst for the cross-coupling reaction. |

| K₂CO₃ | 2.0 eq | Base to activate the boronic acid and facilitate the catalytic cycle. |

| Solvent | Toluene/Ethanol/Water (4:1:1) | A biphasic solvent system is often effective for Suzuki couplings. |

| Temperature | 80-90 °C | Promotes the reaction rate without significant degradation of reactants or products. |

| Reaction Time | 4-8 hours | Monitored by TLC or LC-MS until completion. |

Procedure:

-

To a degassed solution of methyl 6-chloronicotinate in the solvent mixture, add 3-chlorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure methyl 6-(3-chlorophenyl)nicotinate.

Step 2: Hydrolysis to this compound

The final step involves the saponification of the methyl ester to the corresponding carboxylic acid.

| Reagent/Parameter | Quantity/Value | Rationale |

| Methyl 6-(3-chlorophenyl)nicotinate | 1.0 eq | Product from Step 1. |

| Lithium Hydroxide (LiOH) | 1.5 eq | Base for ester hydrolysis. LiOH is often preferred for its high reactivity and clean reaction profiles. |

| Solvent | Tetrahydrofuran (THF)/Methanol/Water (3:1:1) | A mixture of organic solvents and water ensures the solubility of both the ester and the hydroxide salt. |

| Temperature | Room Temperature to 40 °C | Mild conditions are sufficient for the hydrolysis. |

| Reaction Time | 2-4 hours | Monitored by TLC or LC-MS. |

Procedure:

-

Dissolve methyl 6-(3-chlorophenyl)nicotinate in the solvent mixture.

-

Add an aqueous solution of LiOH and stir the mixture at the specified temperature.

-

Monitor the reaction until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in the Synthesis of Novel Pharmaceutical Agents

This compound is a versatile intermediate that can be elaborated into a variety of more complex molecules with potential therapeutic applications. Its carboxylic acid functionality serves as a key handle for derivatization, most commonly through the formation of amides and esters.

Potential Therapeutic Targets for this compound Derivatives

Based on the known biological activities of other 6-substituted nicotinic acid derivatives, compounds derived from this compound could be investigated for a range of therapeutic applications, including:

-

Oncology: As inhibitors of kinases such as BRAFV600E.[3]

-

Infectious Diseases: As inhibitors of bacterial DNA gyrase B.[3]

-

Central Nervous System (CNS) Disorders: As ligands for nicotinic acetylcholine receptors or modulators of other CNS targets.[4][5]

-

Inflammatory Diseases: As novel anti-inflammatory agents.[6]

Protocol: Synthesis of a Novel Amide Derivative for Biological Screening

The following protocol details the synthesis of a representative amide derivative from this compound, a common step in the generation of compound libraries for high-throughput screening.

Caption: General scheme for amide synthesis.

Detailed Protocol: Amide Coupling

| Reagent/Parameter | Quantity/Value | Rationale |

| This compound | 1.0 eq | Starting material. |

| Amine (R₁R₂NH) | 1.1 eq | The nucleophile for amide bond formation. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1.2 eq | A highly efficient peptide coupling reagent. |

| DIPEA (N,N-Diisopropylethylamine) | 2.0 eq | A non-nucleophilic base to neutralize the acid formed during the reaction. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent suitable for amide coupling reactions. |

| Temperature | Room Temperature | Mild conditions are typically sufficient. |

| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS. |

Procedure:

-

To a solution of this compound in DMF, add the desired amine, HATU, and DIPEA.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for the disappearance of the starting carboxylic acid.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the target amide.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound and its derivatives is critical for their use in pharmaceutical development. A combination of analytical techniques should be employed for comprehensive characterization.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the desired product. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition (High-Resolution MS). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups (e.g., carboxylic acid, amide). |

| Melting Point Analysis | A preliminary indication of purity. |

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and disposal.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its efficient preparation via modern synthetic methods like the Suzuki-Miyaura coupling, combined with the strategic importance of the 6-aryl nicotinic acid scaffold in medicinal chemistry, makes it a compelling building block for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising intermediate in the quest for new and improved therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. innospk.com [innospk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

Unlocking New Frontiers in Materials Science: Application Notes for 6-(3-Chlorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of materials science, the quest for novel molecular building blocks with tailored functionalities is paramount. 6-(3-Chlorophenyl)nicotinic acid emerges as a compelling candidate, offering a unique combination of a pyridine core, a carboxylic acid moiety, and a strategically positioned chlorophenyl group. This trifecta of functional groups opens avenues for the rational design of advanced materials with tunable electronic, optical, and host-guest properties. While direct applications of this specific molecule are nascent, its structural motifs suggest significant potential in the development of Metal-Organic Frameworks (MOFs) and Molecularly Imprinted Polymers (MIPs).

This technical guide provides a forward-looking exploration of the application of this compound in materials science. It is designed to serve as a foundational resource for researchers, offering not just theoretical insights but also detailed, actionable protocols to pioneer the use of this versatile molecule.

Part 1: Synthesis of this compound

A robust and reproducible synthesis of the core molecule is the essential first step for its application in materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the formation of the C-C bond between the pyridine and chlorophenyl rings. The proposed synthetic pathway involves the coupling of a suitable boronic acid with a halogenated nicotinic acid derivative.

A plausible and efficient route to this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-chloronicotinic acid and 3-chlorophenylboronic acid.

Diagram of the Proposed Synthesis Workflow

A Robust, Stability-Indicating HPLC Method for the Quantitative Analysis of 6-(3-Chlorophenyl)nicotinic acid